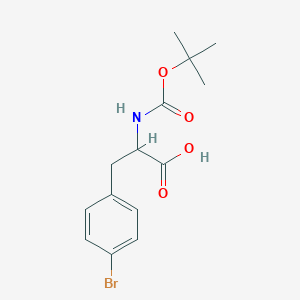

N-Boc-4-bromo-DL-fenilalanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boc-4-bromo-DL-phenylalanine, also known as tert-butoxycarbonyl-4-bromo-DL-phenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is widely used in organic synthesis and various chemical processes due to its unique structural properties.

Aplicaciones Científicas De Investigación

Boc-4-bromo-DL-phenylalanine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound serves as a precursor for the synthesis of modified amino acids used in protein engineering and studies of enzyme mechanisms.

Medicine: It is utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

Industry: Boc-4-bromo-DL-phenylalanine is employed in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

Boc-4-bromo-DL-phenylalanine is a research chemical used primarily for organic synthesis and other chemical processes

Mode of Action

As a research chemical, it’s likely used to modify other compounds or participate in various chemical reactions during the process of organic synthesis .

Biochemical Pathways

As a research chemical, it’s primarily used in organic synthesis .

Result of Action

As a research chemical, its primary use is in organic synthesis .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Boc-4-bromo-DL-phenylalanine are not well-studied. It is known that phenylalanine, a similar compound, plays a crucial role in the production of neurotransmitters such as dopamine and noradrenaline .

Metabolic Pathways

The metabolic pathways involving Boc-4-bromo-DL-phenylalanine are not well-studied. Phenylalanine, a similar compound, is involved in several metabolic pathways, including the production of neurotransmitters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-bromo-DL-phenylalanine typically involves the following steps:

Bromination of Phenylalanine: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of Boc-4-bromo-DL-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Boc-4-bromo-DL-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Deprotection: Trifluoroacetic acid in dichloromethane is a standard condition for Boc group removal.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as azido-phenylalanine or cyano-phenylalanine can be obtained.

Deprotected Amino Acid: Removal of the Boc group yields 4-bromo-DL-phenylalanine.

Comparación Con Compuestos Similares

4-Bromo-DL-phenylalanine: Lacks the Boc protecting group, making it more reactive at the amino site.

Boc-4-iodo-DL-phenylalanine: Contains an iodine atom instead of bromine, which can influence reactivity and selectivity in substitution reactions.

Boc-4-chloro-DL-phenylalanine: Contains a chlorine atom, offering different reactivity compared to bromine.

Uniqueness: Boc-4-bromo-DL-phenylalanine is unique due to the combination of the Boc protecting group and the bromine atom. This combination provides stability and reactivity, making it a versatile intermediate in organic synthesis and biochemical research.

Actividad Biológica

Boc-4-bromo-DL-phenylalanine (Boc-4-Br-DL-Phe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug discovery. Its unique structural features, particularly the bromine substitution at the para position of the phenyl ring, enhance its reactivity and biological activity. This article explores the compound's biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

Boc-4-bromo-DL-phenylalanine has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈BrNO₄

- Molecular Weight : 344.21 g/mol

- Melting Point : 117.0 to 121.0 °C

- Solubility : Soluble in methanol

The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety is crucial for its applications in organic synthesis, allowing for selective coupling during peptide formation .

Biological Activity

Boc-4-bromo-DL-phenylalanine serves multiple functions in biological systems:

- Peptide Synthesis : It acts as a precursor in synthesizing biologically active peptides and proteins. The methyl ester form facilitates chain elongation during peptide synthesis by enabling amide bond formation with incoming amino acids.

- Protein-Ligand Interaction Studies : The bromine atom enhances the compound's utility in probing protein-ligand interactions. Techniques such as X-ray crystallography can utilize the high electron density of bromine for visualization, aiding in understanding binding modes at a molecular level.

- Radiolabeling for Imaging : The compound can be radiolabeled with isotopes like bromine-76, making it useful in Positron Emission Tomography (PET) scans for diagnostic purposes. This application allows researchers to image specific biological processes within tissues.

Applications in Research

Boc-4-bromo-DL-phenylalanine is employed across various fields of research:

- Medicinal Chemistry : It aids in drug discovery by modifying biological pathways and exploring structure-activity relationships (SAR) of peptides.

- Peptide Macrocyclization : Recent studies have explored its role in peptide macrocyclization and stapling, enhancing the stability and bioactivity of peptide therapeutics .

Comparative Analysis with Related Compounds

The following table summarizes Boc-4-bromo-DL-phenylalanine's properties compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Boc-4-bromo-DL-phenylalanine | C₁₄H₁₈BrNO₄ | Bromination enhances reactivity |

| Boc-DL-phenylalanine | C₁₄H₁₉NO₄ | Lacks bromine; widely used in peptide synthesis |

| Boc-L-phenylalanine | C₁₄H₁₉NO₄ | Enantiomer; important for biological studies |

Case Studies and Research Findings

Several studies have highlighted the significance of Boc-4-bromo-DL-phenylalanine:

- Peptide Design and Optimization :

- Atropisomerism in Drug Development :

- Macrocyclization Techniques :

Propiedades

IUPAC Name |

3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNOXUAEIPUJMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.